molecular formula C15H11NO2 B172537 1-(Methylamino)anthraquinone CAS No. 82-38-2

1-(Methylamino)anthraquinone

Cat. No. B172537
CAS RN: 82-38-2
M. Wt: 237.25 g/mol
InChI Key: SVTDYSXXLJYUTM-UHFFFAOYSA-N
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Description

1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a red dye derived from anthraquinone . It has a molecular formula of C15H11NO2 and a molar mass of 237.258 g·mol−1 . It is used in some older red and violet-red colored smoke formulations .


Synthesis Analysis

1-(Methylamino)anthraquinone can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . This process involves a continuous-flow method, which allows for the control of various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content .


Molecular Structure Analysis

The molecular structure of 1-(Methylamino)anthraquinone consists of a 9,10-anthraquinone moiety with a methylamino group attached at the 1-position . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Methylamino)anthraquinone are not detailed in the search results, it is known that the compound is used in the formulation of certain red and violet-red colored smoke . Its smoke-producing properties can be improved by coating the dye particles with an inert material, such as an epoxy resin .


Physical And Chemical Properties Analysis

1-(Methylamino)anthraquinone appears as a red powder . It has a melting point range of 170 to 172 °C (338 to 342 °F; 443 to 445 K) .

Scientific Research Applications

1. Green Chemistry and Catalyst-Free Synthesis

  • Application Summary: 1-(Methylamino)anthraquinone is used in the synthesis of new derivatives of aminoanthraquinone via a one-pot three-component condensation reaction . This process contributes to the preparation of a wide range of anthraquinone dyes .
  • Methods of Application: The condensation reaction involves 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C .
  • Results: This method yields the desired products in a short reaction time (14–50 minutes) and good to excellent yields (85–96%). The chemical structures of the synthesized products have been confirmed by FT-IR, 1H and 13C NMR, and mass spectroscopy .

2. Photodynamic Therapy

  • Application Summary: Anthraquinone and its derivatives, including 1-(Methylamino)anthraquinone, are constituents of the chromophore of hypericin, which is naturally occurring in St. John’s wort and other plants of the Hypericum genus . Hypericin is used as a photosensitizer in photodynamic therapy of cancer .
  • Results: Hypericin displays photoinduced virucidal (anti-viral, anti-retroviral) and antitumor activities .

3. Smoke Formulations

  • Application Summary: 1-(Methylamino)anthraquinone, also known as Disperse Red 9, is used in some older red and violet-red colored smoke formulations . It is used in the M18 colored smoke grenade and also often in dye packs .
  • Results: The use of 1-(Methylamino)anthraquinone in smoke formulations results in the production of red or violet-red smoke .

4. Therapeutic Uses

  • Application Summary: Anthraquinones and their derivatives, including 1-(Methylamino)anthraquinone, have received a great deal of attention for specific therapeutic uses .
  • Results: These compounds have shown antimicrobial, antibacterial, antiviral, antioxidant, anticancer, and antidiabetes activities .

5. Dye Packs

  • Application Summary: 1-(Methylamino)anthraquinone, also known as Disperse Red 9, is often used in dye packs . Dye packs are used by banks and other institutions as a security measure to deter theft .
  • Results: The use of 1-(Methylamino)anthraquinone in dye packs results in a bright red mark that is difficult to remove, aiding in the identification and apprehension of thieves .

6. Molecular Weight Determination

  • Application Summary: The molecular weight of 1-(Methylamino)anthraquinone is often used as a reference in various chemical analyses .
  • Results: The molecular weight of 1-(Methylamino)anthraquinone is 237.2533 g/mol . This information can be used to ensure the accuracy and reliability of various chemical analyses .

Safety And Hazards

1-(Methylamino)anthraquinone is an eye irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . When heated to decomposition, it emits toxic fumes of NOx and Br .

Future Directions

While specific future directions for 1-(Methylamino)anthraquinone are not detailed in the search results, anthraquinones have been identified as highly promising lead structures for various applications in organic electronics . The development of new anthraquinone-based compounds is increasing rapidly in recent years .

properties

IUPAC Name

1-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDYSXXLJYUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052570
Record name 1-(Methylamino)anthraquinone
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Molecular Weight

237.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-(Methylamino)anthraquinone
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Product Name

1-(Methylamino)anthraquinone

CAS RN

82-38-2
Record name Solvent Red 111
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Record name Disperse red 9
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Record name 9,10-Anthracenedione, 1-(methylamino)-
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Record name 1-(Methylamino)anthraquinone
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Record name 1-(methylamino)anthraquinone
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Synthesis routes and methods I

Procedure details

A mixture of 1-aminoanthraquinone (purity 99.6%, 22.4 g), monochlorobenzene (224 g), tetra-n-butyl ammonium bromide (3.4 g), 96% potassium hydroxide (11.7 g) and dimethylsulfuric acid (25 g) was stirred while being maintained at 30° C. for 24 hours. After water (150 g) was added, the solution was stirred for 1 hour, being maintained at 50° C. pH of the aqueous phase was 10 or higher. Then, acetic acid (0.5 g) was added for neutralization (pH of the aqueous phase being 7) and then monochlorobenzene was recovered by heating. After being cooled down to 50° C., the solution was filtered, and a solid was washed and then dried to obtain 1-methylaminoanthraquinone (23.7 g, purity 97.6%, yield 97.6%).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
224 g
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-aminoanthraquinone (purity 99.6%, 22.4 g), nitrobenzene (224 g), 96% potassium hydroxide (11.7 g), tetra-n-butyl ammonium bromide (1.7 g) and dimethylsulfuric acid (25 g) was stirred, while being maintained at 30° C. for 24 hours. Then, after water (150 g) was added, the solution was stirred for one hour while being maintained at 50° C. The aqueous phase had pH of 10 or higher. After acetic acid (0.5 g) was added for neutralization until pH of the aqueous phase was 7, nitrobenzene was recovered. The solution was cooled down to 50° C., and filtered. The solid material was washed and dried, to obtain 1-methylaminoanthraquinone (23.7 g, purity: 99.5%, yield 99.5%).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
JM Egan, M Rickenbach, KE Mooney… - Journal of forensic …, 2006 - Wiley Online Library
Banknote evidence is often submitted after a suspect has attempted to disguise or remove red dye stain that has been released because of an anti‐theft device that activates after …
Number of citations: 11 onlinelibrary.wiley.com
GW Ejuh, MT Abe, T Ghislain, JMB Ndjaka - Materials Focus, 2018 - ingentaconnect.com
The structure, dipole moment (μ), average polarizability (〈α〉), anisotropy (Δα), hyperpolarizability (β mol), susceptibility (χ), refractive index (η), dielectric constant (ε), LUMO-HOMO …
Number of citations: 6 www.ingentaconnect.com
M Umadevi, V Ramakrishnan - Spectrochimica Acta Part A: Molecular and …, 2002 - Elsevier
… The relative fluorescence quantum yield (φ rel ) was estimated by use of Parker's method [25] using 1-methylamino anthraquinone in benzene as the fluorescence standard (φ=7.6×10 −…
Number of citations: 10 www.sciencedirect.com
AV Yatsenko, KA Paseshnichenko… - Zeitschrift für …, 2000 - degruyter.com
… The crystal and molecular structures of 2-methyl-1-methylamino-anthraquinone I) and 1-methylphenylamino-anthraquinone II) were studied by the X-ray singlecrystal diffraction and the …
Number of citations: 7 www.degruyter.com
IB Rubin, MV Buchanan - Magnetic resonance in chemistry, 1985 - Wiley Online Library
The 13 C NMR spectra of six anthraquinone‐derived dyes, namely benzanthrone, 1‐(methylamino)anthraquinone, 1,4‐di‐p‐toluidinoanthraquinone, 1,4‐diamino‐2,3‐…
J Zhang, J Lalevée, NS Hill, X Peng… - Macromolecular …, 2019 - Wiley Online Library
The design and development of photoinitiating systems applicable to UV or even visible light delivered from light‐emitting diodes (LEDs) has been attracting increasing attention due to …
Number of citations: 29 onlinelibrary.wiley.com
SN Joung, KP Yoo - Journal of Chemical & Engineering Data, 1998 - ACS Publications
The solubility of disperse dyes in supercritical CO 2 was measured for three anthraquinone dyes (ie, Celliton fast blue B, 1-amino-2-methylanthraquinone, and 1-(methylamino)…
Number of citations: 93 pubs.acs.org
LE Sendelbach - Toxicology, 1989 - Elsevier
… The acute toxicity of 1-methylaminoanthraquinone in dogs was minimal with oral … Primary eye irritation studies in rabbits with 50 mg 1-methylaminoanthraquinone were also non-toxic. …
Number of citations: 101 www.sciencedirect.com
JP Coelho, AF Mendonça, AF Palavra… - Industrial & …, 2011 - ACS Publications
Solubility measurements of quinizarin (1,4-dihydroxyanthraquinone), disperse red 9 (1-(methylamino) anthraquinone), and disperse blue 14 (1,4-bis(methylamino)anthraquinone) in …
Number of citations: 36 pubs.acs.org
M Samadi Kazemi, A Nezhadali, F Azizi - Applied Chemistry, 2017 - chemistry.semnan.ac.ir
In this study, the complexation reaction between Cu2+, Zn2+ and Ag+ cations with 1,8-dihydroxyanthraquinone (DHAQ) and 1- (methylamino) anthraquinone (MAAQ) was studied in (AN…
Number of citations: 2 chemistry.semnan.ac.ir

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